Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is a complex organic compound that features a pyridine ring substituted with bromine and nitro groups, along with a diethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by nitration. The resulting intermediate is then subjected to esterification with diethyl malonate under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and ester groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (5-chloro-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Diethyl (5-bromo-4-amino-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-2-yl)propanedioate
Uniqueness
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
62516-12-5 |
---|---|
Molekularformel |
C12H13BrN2O7 |
Molekulargewicht |
377.14 g/mol |
IUPAC-Name |
diethyl 2-(5-bromo-4-nitro-1-oxidopyridin-1-ium-3-yl)propanedioate |
InChI |
InChI=1S/C12H13BrN2O7/c1-3-21-11(16)9(12(17)22-4-2)7-5-14(18)6-8(13)10(7)15(19)20/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
KPNIVGBJDWLODH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.